8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole
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Overview
Description
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole is a heterocyclic compound that contains a fluorine atom and a tetrahydropyrano ring fused to an indole structure
Preparation Methods
The synthesis of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be achieved through several synthetic routes. One common method involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords the desired tetrahydropyrano[4,3-b]indole .
Chemical Reactions Analysis
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole can be compared with other similar compounds such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar structure but with a pyrido ring instead of a pyrano ring.
2,3,4,5-Tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole: This compound contains a methoxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution and the presence of the tetrahydropyrano ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10FNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
IOGVQVXCXPDCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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